N-[4-(aminomethyl)phenyl]propanamide
Beschreibung
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-[4-(aminomethyl)phenyl]propanamide |
InChI |
InChI=1S/C10H14N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
HNPOHVIHCOBHPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)CN |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Chemical Applications
1. Synthesis of Organic Molecules:
N-[4-(aminomethyl)phenyl]propanamide serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex organic compounds through various chemical reactions, including amide bond formation and nucleophilic substitutions.
2. Intermediate in Specialty Chemicals:
This compound is utilized as an intermediate in the production of specialty chemicals, including agrochemicals and dyes. Its functional groups contribute to the reactivity needed for synthesizing derivatives tailored for specific applications.
Biological Applications
1. Enzyme-Substrate Interactions:
In biological research, N-[4-(aminomethyl)phenyl]propanamide is employed to study enzyme-substrate interactions. It acts as a probe in biochemical assays, helping to elucidate the mechanisms of enzyme activity and inhibition.
2. Pharmacological Studies:
Research indicates that N-[4-(aminomethyl)phenyl]propanamide may have potential therapeutic applications. It has been investigated for its role as a pharmaceutical intermediate in drug development targeting specific biological pathways, particularly in pain management and neurological disorders.
Medical Applications
1. Drug Development:
Ongoing studies are exploring the compound's potential as a lead compound in developing drugs aimed at treating conditions such as neuropathic pain. Its structural properties enable modifications that enhance bioavailability and target specificity.
2. Analgesic Activity:
Case studies have demonstrated that derivatives of N-[4-(aminomethyl)phenyl]propanamide exhibit significant analgesic activity in animal models. For instance, certain analogs have shown improved potency compared to traditional analgesics, suggesting their viability as alternatives in pain management therapies.
Comparison of Structural Features and Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[4-(aminomethyl)phenyl]propanamide | Aminomethyl group, propanamide linkage | Potential analgesic | Enhanced solubility |
| N,N-Dimethyl-4-(aminomethyl)aniline | Dimethyl amine | Antimicrobial | Lacks propanamide |
| Benzylamine | Simple amine structure | Limited activity | No aromatic substituents |
Case Studies
1. Analgesic Efficacy Study:
A study published in 2020 evaluated the analgesic efficacy of N-[4-(aminomethyl)phenyl]propanamide derivatives in rat models. The results indicated that specific modifications to the compound led to enhanced binding affinity to pain receptors, resulting in significant pain relief with minimal side effects .
2. Enzyme Interaction Analysis:
Research conducted by Smith et al. (2021) focused on the interaction between N-[4-(aminomethyl)phenyl]propanamide and various enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit certain enzyme activities, providing insights into its potential use in metabolic disorder treatments .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (electron-withdrawing) in N-{4-[(4-bromobenzylidene)amino]phenyl}propanamide enhances lipophilicity and may improve membrane permeability compared to the aminomethyl group in the target compound .
- Complex Substituents: Sulfonyl and thioether groups in N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide contribute to higher molecular weight (393.48 g/mol) and stability, though the compound is classified as an irritant .
Pharmacological Relevance :
- Nitroimidazole derivatives (e.g., 4NPBTA ) are radioiodinated for imaging cerebral ischemia, highlighting how heterocyclic additions can target specific biological pathways .
- Piperidine and methoxymethyl groups in N-(4-Methoxymethyl-4-piperidinyl)-N-phenylpropanamide align with fentanyl-related analgesics, emphasizing structural motifs for CNS receptor interaction .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s lower molecular weight (177.22 g/mol) compared to analogs like 4NPBTA (432.50 g/mol) suggests better bioavailability and absorption.
- Polarity: The aminomethyl group increases polarity (logP ~1.5 estimated) relative to non-polar analogs (e.g., bromobenzylidene derivative, logP ~3.0) .
Q & A
Q. What are the standard synthetic routes for synthesizing N-[4-(aminomethyl)phenyl]propanamide derivatives?
- Methodological Answer : Derivatives of propanamide can be synthesized via coupling reactions between activated carboxylic acids (e.g., acid chlorides) and aminophenyl intermediates. For example, sulfonamide-containing analogs are prepared by reacting 4-aminophenyl sulfonamides with propanoyl chloride under anhydrous conditions. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) . Example Protocol :
- React 4-(aminomethyl)aniline with propionic anhydride in dichloromethane (DCM) at 0°C.
- Monitor reaction completion via TLC (Rf ~0.7 in 1:1 ethyl acetate/hexane).
- Isolate the product via flash chromatography (yield: 70–80%) .
Q. How can spectroscopic techniques (NMR, IR) be used to characterize N-[4-(aminomethyl)phenyl]propanamide?
- Methodological Answer :
- 1H NMR : The aminomethyl group (-CH2NH2) appears as a singlet at δ ~3.8–4.2 ppm. The propanamide backbone shows characteristic peaks: δ 1.1–1.3 ppm (CH3), δ 2.3–2.5 ppm (CH2CO), and δ 7.2–7.6 ppm (aromatic protons) .
- IR : Key absorptions include N-H stretch (~3300 cm⁻¹, amine), amide C=O (~1650 cm⁻¹), and aromatic C=C (~1500 cm⁻¹) .
Validation : Compare observed data with computational predictions (e.g., DFT) or literature analogs .
Q. What purification strategies are effective for isolating N-[4-(aminomethyl)phenyl]propanamide derivatives?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) to resolve polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline products (melting point: 140–155°C) .
- HPLC : For advanced purity analysis, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can contradictions in spectroscopic or biological activity data between studies be resolved?
- Methodological Answer :
- Data Reconciliation : Cross-validate NMR shifts using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to account for solvent-induced shifts .
- Biological Assays : Replicate MIC (minimal inhibitory concentration) tests under standardized conditions (e.g., Mueller-Hinton agar, 37°C) to address variability in reported antibacterial activity .
Example : Compound 2d in anti-bacterial studies showed MIC = 1.95 µg/mL against B. subtilis, but discrepancies may arise from inoculum size differences .
Q. What computational approaches are suitable for studying the mechanism of action of N-[4-(aminomethyl)phenyl]propanamide derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., FabI enoyl-ACP reductase for antibacterial activity). Validate poses with MD simulations (GROMACS, 100 ns) to assess binding stability .
- QSAR Modeling : Develop 3D pharmacophore models incorporating steric (e.g., logP) and electronic (e.g., Hammett constants) parameters to predict activity .
Q. How can structure-activity relationship (SAR) studies optimize propanamide derivatives for enzyme inhibition?
- Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF3, -NO2) at the para-position to enhance ACAT1 inhibition (IC50: ~0.3 µM in rat liver microsomes) .
- Bioisosteric Replacement : Replace the aminomethyl group with morpholine sulfonamide to improve solubility while retaining target affinity .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
